Nbdps - 132880-14-9

Nbdps

Catalog Number: EVT-1207992
CAS Number: 132880-14-9
Molecular Formula: C36H60N5O13P
Molecular Weight: 801.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

The Nbdps classifies birth defects into over 30 categories, allowing researchers to explore specific associations between maternal exposures and various congenital anomalies. This classification is crucial for understanding the multifactorial nature of birth defects, which may arise from a combination of genetic predispositions and environmental influences .

Synthesis Analysis

The synthesis of data in the Nbdps involves a systematic approach to collecting maternal health information, environmental exposures, and genetic data. Participants include mothers of infants diagnosed with birth defects (cases) and mothers of infants without such conditions (controls). Data collection methods include:

  • Interviews: Computer-assisted telephone interviews gather detailed maternal health histories, including medication use, lifestyle factors, and environmental exposures during pregnancy.
  • Medical Records: Birth defect cases are confirmed through medical records from participating hospitals and state surveillance systems.
  • Genetic Sampling: Biological samples (e.g., cheek cells) are collected for genetic analysis to identify potential hereditary factors influencing birth defect risk .
Molecular Structure Analysis

The molecular structure analysis within the context of Nbdps focuses on understanding the genetic components associated with birth defects. Specific genes have been identified that correlate with various congenital anomalies. For example, polymorphisms in genes related to folate metabolism have been linked to increased risks of neural tube defects. The study employs advanced genomic techniques to analyze gene variants, haplotypes, and their interactions with environmental factors .

Chemical Reactions Analysis

Chemical reactions relevant to Nbdps primarily pertain to the interactions between maternal exposures (such as medications) and fetal development. The study investigates how certain drugs may influence embryonic development through teratogenic mechanisms. For instance, selective serotonin reuptake inhibitors have been analyzed for their potential links to specific birth defects through statistical modeling and meta-analysis approaches .

Key Chemical Interactions

  • Folic Acid: Research indicates that adequate folic acid levels can mitigate risks associated with certain genetic predispositions for birth defects.
  • Medications: The study examines various medications taken during pregnancy for their potential teratogenic effects, emphasizing the importance of understanding drug-gene-environment interactions .
Mechanism of Action

The mechanism of action explored in Nbdps involves understanding how genetic variants interact with environmental factors to influence fetal development. For instance, deficiencies in folate-related enzymes can hinder proper nucleotide synthesis during crucial stages of embryogenesis, leading to increased risks of congenital malformations.

Genetic-Environmental Interactions

  • Gene Variants: Specific single nucleotide polymorphisms have been identified that alter enzyme activity involved in folate metabolism.
  • Maternal Nutrition: Maternal dietary intake of folate can significantly impact the expression of these genes and subsequently influence fetal development outcomes .
Physical and Chemical Properties Analysis

The physical and chemical properties relevant to Nbdps focus on the biological implications of maternal exposure to various substances during pregnancy. This includes analyzing how different compounds cross the placental barrier and their potential effects on fetal health.

Key Properties

  • Placental Transfer: Studies assess which drugs can cross the placenta and their concentrations in fetal circulation.
  • Toxicological Profiles: Understanding the toxic effects of certain chemicals on developing embryos is crucial for identifying risk factors associated with birth defects .
Applications

The findings from Nbdps have significant implications for public health policies, prenatal care guidelines, and future research directions. Key applications include:

  • Public Health Recommendations: Informing guidelines regarding maternal nutrition (e.g., folic acid supplementation) and medication use during pregnancy.
  • Risk Assessment Models: Developing predictive models for assessing individual risk factors related to birth defects based on genetic and environmental data.
  • Future Research Directions: Identifying gaps in knowledge regarding specific drug interactions and genetic predispositions that warrant further investigation .
Introduction to Birth Defects Epidemiology and NBDPS

Prevalence and Public Health Significance of Birth Defects in the U.S.

Birth defects impact approximately 3% of all U.S. live births—equivalent to nearly 120,000 affected infants annually. These conditions are a leading cause of infant mortality, accounting for 20% of all infant deaths, and contribute significantly to childhood disability and healthcare costs. Congenital heart defects (CHDs) represent the most common category, affecting ~1% of births (1 in 100 infants), with ventricular septal defects alone occurring in 1 in 1,712 births. Neural tube defects (NTDs)—including anencephaly (1 in 5,246 births) and spina bifida (1 in 2,875 births)—remain severe neurological conditions despite preventive measures. Other prevalent defects include orofacial clefts (cleft lip/palate: 1 in 1,583 births) and musculoskeletal anomalies like clubfoot (1 in 536 births) [3] [7].

Table 1: Prevalence of Selected Major Birth Defects in the United States

Birth Defect CategorySpecific DefectPrevalence (per 10,000 births)Annual Cases (Est.)
Congenital Heart DefectsVentricular Septal Defect5.82,146
Tetralogy of Fallot3.01,097
Neural Tube DefectsSpina Bifida3.51,278
Anencephaly1.9700
Orofacial CleftsCleft Palate6.32,321
Cleft Lip ± Palate6.32,320
MusculoskeletalClubfoot18.76,850
Limb Deficiencies3.11,143

Historical Context: Legislative Foundations and CDC’s Role

The Birth Defects Prevention Act of 1998 established the CDC-funded Centers for Birth Defects Research and Prevention, creating a collaborative infrastructure across ten states (AR, CA, GA, IA, MA, NJ, NY, NC, TX, UT). This network enabled the launch of the National Birth Defects Prevention Study (NBDPS) in 1997—the largest U.S. population-based case-control study focused on birth defects etiology. The CDC coordinated this initiative to address critical knowledge gaps in modifiable risk factors, leveraging state surveillance programs with active case-finding methodologies [2] [4] [5].

Objectives and Scope of the National Birth Defects Prevention Study

The NBDPS had three primary objectives:

  • Identify Environmental Exposures: Investigate maternal exposures (medications, chemicals, lifestyle factors) during pregnancy
  • Discover Genetic Susceptibilities: Collect familial DNA to identify genetic variants associated with defects
  • Assess Gene-Environment Interactions: Characterize how genetic backgrounds modify environmental risksThe study encompassed deliveries from October 1997–December 2011, ascertaining cases from 8.5 million births across ten states. Eligible defects included 30+ major structural anomalies, excluding those with known chromosomal/single-gene causes [4] [5].

Properties

CAS Number

132880-14-9

Product Name

Nbdps

IUPAC Name

2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

Molecular Formula

C36H60N5O13P

Molecular Weight

801.9 g/mol

InChI

InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+

InChI Key

MPEALQZPJOTEJL-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Synonyms

1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.